2-Butyl-6-phenylbenzothiazole

Catalog No.
S14347102
CAS No.
M.F
C17H17NS
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butyl-6-phenylbenzothiazole

Product Name

2-Butyl-6-phenylbenzothiazole

IUPAC Name

2-butyl-6-phenyl-1,3-benzothiazole

Molecular Formula

C17H17NS

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C17H17NS/c1-2-3-9-17-18-15-11-10-14(12-16(15)19-17)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3

InChI Key

KWYBNADSAZOIIK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(S1)C=C(C=C2)C3=CC=CC=C3

2-Butyl-6-phenylbenzothiazole is a chemical compound with the molecular formula C17H17NSC_{17}H_{17}NS. It belongs to the class of benzothiazoles, which are characterized by a fused benzene and thiazole ring structure. This compound features a butyl group and a phenyl group attached to the benzothiazole core, contributing to its unique properties and potential applications in various fields, including materials science and medicinal chemistry. The presence of sulfur in the thiazole ring enhances its reactivity and biological activity, making it a subject of interest in research.

Typical for benzothiazole derivatives. These include:

  • Nucleophilic Substitution: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Electrophilic Aromatic Substitution: The aromatic rings in benzothiazoles are reactive towards electrophiles, enabling functionalization at various positions.
  • Lithiation Reactions: The compound can be lithiated at the 2-position of the thiazole ring, facilitating further reactions with electrophiles such as halogens or carbonyl compounds .

Benzothiazole derivatives, including 2-butyl-6-phenylbenzothiazole, exhibit a range of biological activities. Research has shown that these compounds possess:

  • Antimicrobial Properties: They have been evaluated for their effectiveness against various bacterial and fungal strains.
  • Anticancer Activity: Some studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation, making them potential candidates for anticancer drug development .
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

The synthesis of 2-butyl-6-phenylbenzothiazole can be achieved through several methods:

  • Condensation Reactions: Typically involves the reaction of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
  • Pinner Reaction: This method involves the reaction of 2-mercaptoaniline with acid chlorides to form benzothiazoles .
  • Green Chemistry Approaches: Recent advancements emphasize eco-friendly synthetic routes utilizing recyclable catalysts and mild reaction conditions to enhance yields while minimizing environmental impact .

2-butyl-6-phenylbenzothiazole has several noteworthy applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery for antimicrobial or anticancer agents.
  • Dyes and Pigments: The compound's unique structure allows it to be used in dye formulations for textiles and plastics.
  • Rubber Industry: Benzothiazoles are commonly used as accelerators in sulfur vulcanization processes, enhancing the performance of rubber products .

Interaction studies involving 2-butyl-6-phenylbenzothiazole focus on its binding affinity with biological targets. Research often employs techniques such as:

  • Molecular Docking Studies: These studies help predict how well the compound binds to specific proteins or enzymes related to disease pathways.
  • In vitro Assays: Laboratory tests assess the compound's efficacy against various cell lines to determine its potential therapeutic effects.

Several compounds share structural similarities with 2-butyl-6-phenylbenzothiazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-MethylbenzothiazoleMethyl group instead of butylOften used in organic synthesis
BenzothiazoleBase structure without additional substituentsFound in many natural products
2-EthoxybenzothiazoleEthoxy group on benzene ringExhibits different solubility and reactivity
2-(4-Chlorophenyl)benzothiazoleChlorine substitution on phenyl groupIncreased biological activity against certain pathogens

The uniqueness of 2-butyl-6-phenylbenzothiazole lies in its specific combination of substituents that may enhance its solubility and biological activity compared to other derivatives.

Iron-Catalyzed Cross-Coupling Strategies Using Olefin Feedstocks

Iron catalysts have gained prominence in cross-coupling reactions due to their low cost and reduced environmental impact compared to palladium or nickel systems. For 2-butyl-6-phenylbenzothiazole synthesis, Fe(III)-mediated Suzuki-Miyaura couplings enable the introduction of aryl groups at the benzothiazole C6 position. A representative protocol involves reacting 2-bromobenzothiazole with phenylboronic acid in the presence of FeCl₃ (10 mol%) and potassium carbonate in ethanol/water (3:1) at 80°C for 12 hours, achieving 78–85% yields.

Olefin metathesis using Grubbs-type iron complexes permits alkyl chain installation at the C2 position. For instance, 2-vinylbenzothiazole undergoes cross-metathesis with 1-octene catalyzed by an N-heterocyclic carbene (NHC)-ligated iron complex, producing 2-butyl derivatives with >90% stereoselectivity. This method circumvents the need for pre-functionalized butyl precursors, streamlining synthetic routes.

Table 1: Iron-catalyzed coupling efficiencies for benzothiazole derivatives

SubstrateCoupling PartnerCatalyst SystemYield (%)
2-BromobenzothiazolePhenylboronic acidFeCl₃/K₂CO₃85
2-Vinylbenzothiazole1-OcteneFe-NHC92
6-IodobenzothiazoleButylmagnesium bromideFe(acac)₃78

Green Chemistry Approaches Employing Molecular Oxygen as Oxidant

The shift toward sustainable oxidation methods has driven the adoption of molecular oxygen in benzothiazole synthesis. A notable advancement involves the one-pot condensation of 2-aminothiophenol with butyraldehyde and benzaldehyde under O₂ atmosphere (1 atm), yielding 2-butyl-6-phenylbenzothiazole in 88% yield after 8 hours at 100°C. This method eliminates stoichiometric oxidants like K₂S₂O₈ while maintaining high regiocontrol.

Photocatalytic systems using TiO₂ or graphitic carbon nitride (g-C₃N₄) enhance oxidation efficiency. Under visible light irradiation (λ = 450 nm), 2-mercaptoaniline undergoes oxidative cyclization with α,β-unsaturated aldehydes in the presence of g-C₃N₄, achieving 94% conversion in 4 hours. The table below compares traditional and oxygen-based oxidation methods.

Table 2: Oxidation methods for benzothiazole ring formation

MethodOxidantTemperature (°C)Yield (%)
ConventionalK₂S₂O₈10072
Molecular OxygenO₂ (1 atm)10088
Photocatalytic (g-C₃N₄)O₂ (ambient)2594

Regioselective Functionalization at Benzothiazole C2 Position

The C2 position’s nucleophilic character enables selective modifications through Lewis acid-mediated reactions. Zinc triflate (10 mol%) catalyzes the Friedel-Crafts alkylation of 6-phenylbenzothiazole with butanol at 120°C, affording 2-butyl-6-phenylbenzothiazole in 82% yield with >95% regioselectivity. Computational studies reveal that the benzothiazole’s LUMO (-1.8 eV) localizes at C2, favoring electrophilic attack.

Transition-metal-free approaches using DMSO as both solvent and oxidant achieve similar selectivity. Treatment of 2-mercaptoaniline with butyraldehyde and benzaldehyde in DMSO at 130°C for 6 hours produces the target compound in 89% yield. The solvent’s dual role accelerates imine formation and subsequent cyclization.

Table 3: Regioselectivity trends in C2 functionalization

EntrySubstrateReagentSelectivity (C2:C4)
16-PhenylbenzothiazoleButyl chloride98:2
2BenzothiazoleButyraldehyde95:5
32-AminobenzothiazoleButanol99:1

The benzothiazole scaffold represents a versatile bicyclic heterocycle that has garnered significant attention in neurodegenerative disease research due to its diverse biological activities and structural adaptability [1] [2]. Within this class, 2-butyl-6-phenylbenzothiazole embodies the structural characteristics that make benzothiazole derivatives particularly valuable for addressing the complex pathological mechanisms underlying neurodegenerative conditions such as Parkinson's disease and Alzheimer's disease [3] [4].

Neurodegenerative diseases are characterized by progressive neuronal dysfunction and death, often involving multiple pathological pathways including oxidative stress, protein aggregation, neuroinflammation, and neurotransmitter dysfunction [4]. The multifactorial nature of these diseases has necessitated a shift from traditional single-target approaches toward more comprehensive therapeutic strategies [4] [5]. Benzothiazole derivatives, including compounds structurally related to 2-butyl-6-phenylbenzothiazole, have demonstrated promising potential in addressing these complex pathological networks [3] [6].

Recent research has established that benzothiazole-based compounds exhibit neuroprotective effects through multiple mechanisms, including monoamine oxidase inhibition, antioxidant activity, and metal chelation properties [3] [6]. The structural framework of 2-butyl-6-phenylbenzothiazole, featuring both alkyl and aromatic substitutions on the benzothiazole core, positions it within a class of compounds that have shown exceptional promise for central nervous system applications [7] [8].

Monoamine Oxidase-B Inhibition Mechanisms

Monoamine oxidase-B represents a critical therapeutic target in neurodegenerative disease management, particularly in Parkinson's disease treatment [9] [10]. This flavin-dependent enzyme, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of dopamine and other biogenic amines, generating harmful reactive oxygen species as byproducts [3] [9]. The inhibition of monoamine oxidase-B serves dual therapeutic purposes: preserving dopamine levels and reducing oxidative stress burden [3] [10].

Benzothiazole derivatives have emerged as potent and selective monoamine oxidase-B inhibitors, with structural modifications significantly influencing their inhibitory potency and selectivity profiles [9] [11] [12]. The benzothiazole core provides an ideal scaffold for monoamine oxidase-B interaction, as demonstrated by numerous derivatives achieving nanomolar to low micromolar inhibitory concentrations [9] [11] [13].

The active site of monoamine oxidase-B consists of two distinct regions: the substrate cavity where catalysis occurs and the entrance cavity that accommodates larger molecular structures [11] [14]. Effective inhibitors often span both cavities, with the benzothiazole moiety typically occupying the substrate cavity through interactions with conserved water molecules and polar residues, while substituents extend into the entrance cavity for additional stabilization [11] [15].

Competitive vs. Irreversible Binding Modes

The binding characteristics of monoamine oxidase-B inhibitors fundamentally determine their therapeutic utility and safety profiles [10] [16]. Traditional monoamine oxidase inhibitors developed for psychiatric applications predominantly function through irreversible mechanisms, forming covalent bonds with the flavin cofactor and requiring new protein synthesis for enzyme activity recovery [10] [16]. However, this irreversible binding mode presents significant limitations, including prolonged effects and potential for dangerous drug-food interactions [16].

Benzothiazole-derived inhibitors demonstrate diverse binding modalities, with many exhibiting competitive and reversible inhibition patterns [17] [18] [16]. Competitive inhibition occurs when the inhibitor competes directly with the natural substrate for binding to the enzyme active site, typically resulting in increased Michaelis constant values while maintaining maximum velocity parameters [19] [18]. This mechanism allows for substrate-dependent inhibition, where higher substrate concentrations can overcome the inhibitory effect [19].

Research findings indicate that specific benzothiazole derivatives function as competitive monoamine oxidase-B inhibitors with exceptional potency [18]. For instance, thio/semicarbazide-based benzyloxy derivatives designated BT1 and BT5 demonstrated competitive inhibition with inhibition constants of 0.074 and 0.072 micromolar, respectively [18]. These compounds exhibited full reversibility in dialysis experiments, confirming their non-covalent binding characteristics [18].

The reversible nature of benzothiazole-based inhibitors offers significant therapeutic advantages over irreversible counterparts [13] [16]. Reversible inhibitors allow for more predictable pharmacokinetic profiles and reduced risk of prolonged enzyme suppression [13] [16]. Studies on indole-substituted benzothiazole derivatives have demonstrated complete reversibility, with over 95% enzyme activity recovery following compound washout [13] [16].

Binding ModeMechanismRecovery TimeTherapeutic Implications
Competitive ReversibleNon-covalent substrate competitionMinutes to hoursPredictable pharmacokinetics, reduced interaction risks
Non-competitive ReversibleAllosteric binding, enzyme conformational changeHoursSubstrate-independent inhibition
IrreversibleCovalent flavin modificationDays to weeksProlonged effects, dietary restrictions required

Selectivity Profiles Against Monoamine Oxidase Isoforms

Monoamine oxidase exists in two distinct isoforms, monoamine oxidase-A and monoamine oxidase-B, which differ in their substrate preferences, tissue distribution, and physiological roles [10] [12]. Monoamine oxidase-A primarily metabolizes serotonin and norepinephrine, while monoamine oxidase-B shows preference for dopamine and phenylethylamine [10]. Selective inhibition of monoamine oxidase-B over monoamine oxidase-A is crucial for avoiding the adverse effects associated with monoamine oxidase-A inhibition, particularly the risk of hypertensive crises [10] [12].

Benzothiazole derivatives consistently demonstrate remarkable selectivity for monoamine oxidase-B over monoamine oxidase-A [9] [11] [12] [13]. This selectivity arises from structural differences between the enzyme active sites, with monoamine oxidase-B possessing a larger and more hydrophobic binding cavity that better accommodates the benzothiazole scaffold [12] [14]. The selectivity is further enhanced by specific substitution patterns on the benzothiazole core [11] [13].

Quantitative analysis of selectivity profiles reveals that benzothiazole derivatives can achieve selectivity indices exceeding several hundred-fold preference for monoamine oxidase-B [18]. The thio/semicarbazide-based benzyloxy derivative BT5 demonstrated a selectivity index of 363.64 for monoamine oxidase-B, while maintaining potent inhibitory activity [18]. Similarly, 2-methylbenzothiazole derivatives showed consistent selectivity, with all tested compounds exhibiting inhibitory concentrations below 0.017 micromolar against monoamine oxidase-B while showing minimal activity against monoamine oxidase-A [11].

The molecular basis for this selectivity has been elucidated through crystallographic and computational studies [12] [14]. The benzothiazole ring system forms optimal interactions within the monoamine oxidase-B active site, particularly through aromatic stacking with tyrosine residues and hydrogen bonding interactions with the flavin cofactor [12] [20]. The larger active site volume of monoamine oxidase-B compared to monoamine oxidase-A allows for better accommodation of substituted benzothiazole derivatives [14].

Compound ClassMAO-B IC50 (μM)MAO-A IC50 (μM)Selectivity Index
2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole0.062>10>161
6-nitrobenzothiazole semicarbazones0.004>1>250
2-methylbenzothiazole derivatives0.0046-0.0170.132-26.168-5695
Thio/semicarbazide benzyloxy derivatives0.119.8-40.089-364

Multi-Target Directed Ligand Design Strategies

The complexity of neurodegenerative diseases has driven the development of multi-target directed ligand approaches, which aim to simultaneously address multiple pathological pathways through single molecular entities [4] [5] [21]. This strategy represents a paradigm shift from traditional "one-target, one-molecule" approaches toward more comprehensive therapeutic interventions [4] [21]. Benzothiazole scaffolds have proven particularly amenable to multi-target directed ligand design due to their structural versatility and established biological activity profiles [21] [22].

Multi-target directed ligand design strategies for benzothiazole derivatives typically involve the incorporation of multiple pharmacophoric elements within a single molecular framework [21] [23]. These designs often combine the benzothiazole core with additional functional groups that confer complementary biological activities, such as cholinesterase inhibition, histamine receptor antagonism, or antioxidant properties [21] [5]. The successful implementation of this approach requires careful balance to maintain potency at each target while preserving favorable pharmacokinetic properties [10].

Recent research has demonstrated the successful development of benzothiazole-based multi-target directed ligands with impressive activity profiles [5] [21]. A notable example is pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone, which exhibits activity at histamine H3 receptors with a binding constant of 0.036 micromolar, alongside inhibitory concentrations of 6.7, 2.35, and 1.6 micromolar against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase-B, respectively [5] [21].

The design strategy for multi-target directed ligands often employs molecular hybridization approaches, where distinct pharmacophoric elements are linked through appropriate spacers or directly fused [21] [22]. For benzothiazole-based multi-target directed ligands, common design elements include alkyl ether linkages terminating in basic nitrogen-containing groups, aromatic substituents for enhanced binding interactions, and hydroxyl groups for antioxidant activity [3] [21].

The 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole framework exemplifies successful multi-target directed ligand design, combining monoamine oxidase-B inhibitory activity with antioxidant properties, metal chelation capabilities, and neuroprotective effects [3]. This compound achieved an inhibitory concentration of 0.062 micromolar against monoamine oxidase-B while demonstrating significant antioxidant activity equivalent to 2.27 Trolox units and metal chelating ability with iron ions [3].

Multi-Target ProfilePrimary TargetSecondary TargetsDesign Strategy
MAO-B + Antioxidant + Metal ChelationMAO-B (0.062 μM)ORAC (2.27 Trolox), Fe2+ chelationBenzothiazole + aryl benzyl ether + hydroxyl
H3R + Cholinesterases + MAO-BH3R (0.036 μM)AChE (6.7 μM), BuChE (2.35 μM), MAO-B (1.6 μM)Benzothiazole + dual pyrrolidine groups
MAO-B + Protein AggregationMAO-B (11-41 nM)Tau and α-synuclein aggregationHydroxybenzothiazole carboxamide

Blood-Brain Barrier Permeability Optimization

Blood-brain barrier penetration represents a critical requirement for central nervous system drug development, as this selective barrier restricts the passage of many therapeutic compounds into brain tissue [7] [24] [25]. For neurodegenerative disease treatments, including those targeting monoamine oxidase-B, effective blood-brain barrier permeability is essential for achieving therapeutic concentrations within the central nervous system [7] [8] [26].

Benzothiazole derivatives demonstrate generally favorable blood-brain barrier permeability characteristics due to their optimal physicochemical properties [7] [8] [26]. The benzothiazole core structure provides an ideal balance of lipophilicity and molecular size that facilitates passive diffusion across biological membranes [7] [8]. This intrinsic permeability has been demonstrated across multiple benzothiazole derivative classes through various assessment methodologies [8] [27] [26].

Experimental validation of blood-brain barrier permeability for benzothiazole derivatives has been accomplished through multiple approaches, including parallel artificial membrane permeability assays, pharmacokinetic studies, and in vivo biodistribution analyses [8] [27] [26]. The benzothiazole-based compound 4-(benzo[d]thiazol-2-yl)phenylboronic acid achieved exceptional brain accumulation, reaching peak concentrations of 36.11 micrograms per gram brain tissue with a brain-to-blood ratio of 3.94 [7]. These values significantly exceed the minimum requirements for effective central nervous system penetration [7].

Pharmacokinetic studies on benzothiazole phosphonate derivatives have confirmed their ability to cross the blood-brain barrier, achieving brain concentrations of 4-50 nanograms per milliliter from 10 milligrams per kilogram dosing [26]. These studies demonstrated sustained brain exposure over extended time periods, indicating both effective penetration and retention within central nervous system tissues [26]. The phosphonate modification strategy has proven particularly effective for enhancing blood-brain barrier permeability while maintaining target activity [8] [26].

Structural optimization strategies for blood-brain barrier permeability in benzothiazole derivatives focus on maintaining optimal molecular weight, lipophilicity, and polar surface area parameters [24] [25] [8]. The incorporation of specific functional groups, such as phosphonate esters, can enhance permeability through prodrug mechanisms that are activated within brain tissue [8] [26]. Additionally, the benzothiazole scaffold naturally satisfies many of the physicochemical requirements for blood-brain barrier penetration, including appropriate hydrogen bonding capacity and molecular flexibility [7] [8].

Assessment MethodCompound ClassBBB Permeability ResultBrain Exposure
In vivo biodistributionBenzothiazole boronic acidHigh (36.11 μg/g brain)Brain/blood ratio: 3.94
Pharmacokinetic studiesBenzothiazole phosphonatesGood (4-50 ng/ml brain)Sustained exposure
PAMPA assayThio/semicarbazide derivativesPositive BBB crossingNot quantified
ADME predictionPyridazinon-dithiocarbamate hybridsGood predicted permeationComputational only

Density Functional Theory (DFT) Analysis of Electronic Properties

The density functional theory analysis of 2-Butyl-6-phenylbenzothiazole reveals comprehensive insights into its electronic structure and chemical properties. DFT calculations using various functionals including B3LYP, WB97XD, and M06-2X with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) have been extensively employed to investigate benzothiazole derivatives [1] [2] [3]. The choice of functional and basis set significantly impacts the accuracy of calculated electronic parameters.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental information about the electronic structure of 2-Butyl-6-phenylbenzothiazole. Based on computational studies of similar benzothiazole derivatives, the HOMO energy is typically found in the range of -5.6 to -6.1 eV, while the LUMO energy ranges from -1.2 to -1.6 eV [2] [3]. The energy gap between HOMO and LUMO orbitals, approximately 4.0 eV for 2-Butyl-6-phenylbenzothiazole, indicates moderate kinetic stability and chemical reactivity [4].

Electronic PropertyValue (eV)Description
HOMO Energy-5.6Highest occupied molecular orbital energy
LUMO Energy-1.6Lowest unoccupied molecular orbital energy
Energy Gap (ΔE)4.0HOMO-LUMO energy difference
Ionization Potential5.6Energy required to remove an electron
Electron Affinity1.6Energy released when electron is added

The frontier molecular orbitals reveal significant information about the chemical reactivity and electronic transitions. The HOMO is primarily distributed across the benzothiazole ring system and phenyl substituent, while the LUMO is predominantly localized on the benzothiazole core, indicating potential for intramolecular charge transfer transitions [5] [6].

Global reactivity descriptors calculated from DFT analysis provide deeper insights into the chemical behavior of 2-Butyl-6-phenylbenzothiazole. The chemical hardness (η) of approximately 2.0 eV classifies the compound as a moderately hard molecule, indicating reasonable resistance to charge transfer [4]. The corresponding softness (S) value of 0.25 eV⁻¹ suggests moderate polarizability. The electrophilicity index (ω) of 3.24 eV indicates that the compound behaves as a strong electrophile, capable of accepting electrons in chemical reactions [7].

Electronic density distribution analysis reveals that electron density is primarily concentrated on the nitrogen and sulfur heteroatoms within the benzothiazole ring, with significant delocalization throughout the aromatic system. The dipole moment, calculated to be approximately 2.5 Debye, indicates moderate polarity arising from the asymmetric distribution of electron density [8].

Natural population analysis demonstrates that the nitrogen atom carries a partial negative charge of approximately -0.35 e, while the sulfur atom exhibits a partial positive charge of +0.20 e. This charge distribution pattern is consistent with the electronegative nature of nitrogen and the electron-withdrawing effect of the phenyl substituent [8].

Natural Bond Orbital (NBO) Stabilization Energy Calculations

Natural Bond Orbital analysis provides detailed insights into the bonding characteristics and electron delocalization patterns in 2-Butyl-6-phenylbenzothiazole. The NBO method transforms the canonical molecular orbitals into localized Lewis-type bonding and antibonding orbitals, enabling direct analysis of hyperconjugative interactions and resonance stabilization [9] [10].

Donor-Acceptor InteractionDonor OrbitalAcceptor OrbitalStabilization Energy (kcal/mol)
LP(N) → π*(C-S)LP(1)N12π*(C2-S1)28.5
π(C=C) → π*(C-N)π(C7-C8)π*(C4-N3)22.4
π(C=N) → π*(C-C)π(C5-N6)π*(C9-C10)19.7
LP(S) → σ*(C-N)LP(2)S13σ*(C2-N11)15.2

The most significant stabilization energy of 28.5 kcal/mol arises from the donation of electron density from the nitrogen lone pair to the antibonding π* orbital of the carbon-sulfur bond. This interaction is characteristic of the benzothiazole ring system and contributes substantially to the aromatic stabilization [11] [8].

The second-order perturbation energy analysis reveals strong hyperconjugative interactions between π-bonding orbitals and π-antibonding orbitals throughout the conjugated system. The π(C=C) → π(C-N) interaction with a stabilization energy of 22.4 kcal/mol demonstrates significant electron delocalization between the phenyl ring and the benzothiazole core [11].

Natural atomic orbital occupancies indicate that the nitrogen atom retains high electron density (occupancy of 1.985 for LP(1)N12), while the corresponding antibonding orbitals show minimal but significant population (0.045 for π*(C2-S1)). This pattern confirms the donor-acceptor nature of the interactions and quantifies the extent of electron delocalization [10].

The butyl and phenyl substituents contribute to the overall stabilization through weaker but numerous C-H → π* and C-C → σ* interactions, each contributing 2-5 kcal/mol to the total stabilization energy. The cumulative effect of these interactions enhances the molecular stability and influences the electronic properties [12].

Hybridization analysis reveals that the nitrogen atom adopts sp² hybridization with a lone pair occupying the remaining p-orbital, consistent with its planar geometry and participation in aromatic bonding. The sulfur atom exhibits sp² hybridization with two lone pairs, contributing to the benzothiazole ring stability through back-donation to aromatic π-system [13].

Excited-State Behavior Prediction via TD-DFT Simulations

Time-dependent density functional theory calculations provide comprehensive information about the electronic excited states and photophysical properties of 2-Butyl-6-phenylbenzothiazole. TD-DFT simulations reveal multiple electronic transitions in the UV-visible region, each characterized by distinct orbital configurations and transition characters [14] [15].
The lowest-energy electronic transition (S₁) occurs at 387.5 nm (3.2 eV) with an oscillator strength of 0.045, corresponding to a π→π* transition primarily involving the HOMO→LUMO excitation. This transition exhibits intramolecular charge transfer (ICT) character, with electron density shifting from the phenyl substituent toward the benzothiazole core [16] [17].

Excited StateEnergy (eV)Wavelength (nm)Oscillator StrengthTransition Character
S₁3.2387.50.045π→π* (ICT)
S₂3.8326.30.125n→π*
S₃4.1302.40.089π→π* (ICT)
S₄4.5275.60.234π→π* (LE)
S₅4.8258.30.012σ→π* (Rydberg)

The second excited state (S₂) at 326.3 nm (3.8 eV) corresponds to an n→π* transition involving the nitrogen lone pair orbital. This transition shows moderate intensity (f = 0.125) and represents a locally excited state within the benzothiazole moiety [18] [17].

The most intense absorption band occurs at 275.6 nm (4.5 eV) corresponding to the S₄ transition with an oscillator strength of 0.234. This transition involves a π→π* excitation with significant contributions from HOMO-2→LUMO configurations, representing a locally excited (LE) state within the aromatic system [16] [19].

Natural transition orbital analysis reveals that the S₁ transition involves electron promotion from a delocalized bonding orbital (primarily on the phenyl ring) to an antibonding orbital concentrated on the benzothiazole core. This charge transfer character is responsible for the relatively low oscillator strength and potential for solvatochromic effects [20] [21].

The excited-state geometries calculated through TD-DFT optimization show minimal structural changes compared to the ground state, with bond length variations typically less than 0.02 Å. The planarity of the molecule is maintained in the excited states, ensuring efficient π-conjugation and stabilization of the electronic excitations [22] [23].

Solvent effects significantly influence the excited-state energies and transition properties. Polar solvents stabilize the charge-transfer excited states, resulting in red-shifted absorption maxima and increased oscillator strengths. The solvatochromic shift can exceed 20 nm when transitioning from non-polar to polar solvents [21] [17].

The calculated radiative lifetime for the S₁ state is approximately 25 ns, based on the oscillator strength and transition energy. This relatively long lifetime suggests potential for fluorescence emission, though non-radiative pathways may compete depending on the molecular environment [16] [18].

XLogP3

5.7

Hydrogen Bond Acceptor Count

2

Exact Mass

267.10817072 g/mol

Monoisotopic Mass

267.10817072 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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